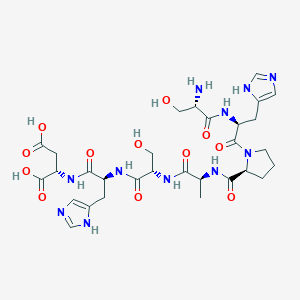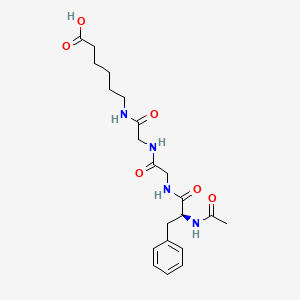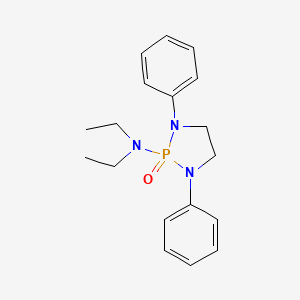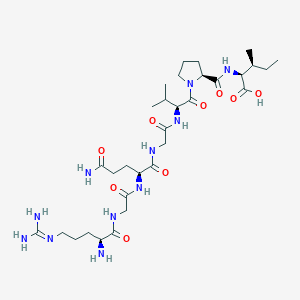
N-(3-Chloro-4-fluorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-fluorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Halogenation: Introduction of nitro and halogen groups to the benzene ring.
Reduction: Reduction of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Coupling Reactions: Formation of the final compound through coupling reactions involving phenoxy and chlorophenyl groups.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted by other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the aromatic ring structure.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological pathways.
Signal Transduction: Affecting intracellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorophenyl)-4-(4-fluorophenoxy)benzene-1-sulfonamide
- N-(3-Fluorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide
- N-(3-Chloro-4-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide
Uniqueness
N-(3-Chloro-4-fluorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide is unique due to its specific halogen substitutions, which may confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research and development.
Propiedades
Número CAS |
823781-62-0 |
|---|---|
Fórmula molecular |
C18H12Cl2FNO3S |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-4-(4-chlorophenoxy)benzenesulfonamide |
InChI |
InChI=1S/C18H12Cl2FNO3S/c19-12-1-4-14(5-2-12)25-15-6-8-16(9-7-15)26(23,24)22-13-3-10-18(21)17(20)11-13/h1-11,22H |
Clave InChI |
HDVGOTMMGAIKIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206311.png)
![2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile](/img/structure/B14206313.png)
![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-](/img/structure/B14206323.png)
![3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine](/img/structure/B14206332.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione](/img/structure/B14206335.png)


![Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206354.png)

![6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14206362.png)

![[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene](/img/structure/B14206369.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B14206373.png)
